(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide
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Overview
Description
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorophenyl group
Mechanism of Action
Target of Action
The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.
Biochemical Pathways
Bifuran compounds are known to be involved in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a double Friedel–Crafts acylation reaction, where 2,2’-bifuran is used as the core.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the bifuran derivative.
Formation of the acrylamide linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the bifuran-chlorophenyl intermediate and an acrylamide derivative.
Industrial Production Methods
Industrial production of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters such as temperature, residence time, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Reduction: The acrylamide linkage can be reduced to form the corresponding amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Bifuran-based diones.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: Similar in structure but contains thiophene rings instead of furan rings.
2,2’-Biselenophene: Contains selenophene rings, offering different electronic properties.
2,2’-Bipyrrole: Features pyrrole rings, which can affect its reactivity and applications.
Uniqueness
(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its combination of bifuran and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDYXCBHSJGNMA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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